
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate
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Overview
Description
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate is an organic compound that belongs to the class of anthranilates. Anthranilates are esters of anthranilic acid, which is an aromatic amine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate typically involves the esterification of anthranilic acid with (Z)-3,7-Dimethylocta-2,6-dienol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like ethanol or methanol to achieve a high yield of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher efficiency. Additionally, microbial-based production methods using engineered microorganisms have been explored to produce anthranilate derivatives, offering a more sustainable and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution may result in various substituted anthranilate derivatives .
Scientific Research Applications
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biological pathways, particularly in the biosynthesis of aromatic amino acids.
Industry: The compound is used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-3,7-Dimethylocta-2,6-dienyl anthranilate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor in the biosynthesis of tryptophan, an essential amino acid. The compound can also interact with enzymes such as anthranilate synthase, influencing the metabolic pathways involved in aromatic amino acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: Another ester of anthranilic acid, commonly used in flavoring and fragrance industries.
Ethyl anthranilate: Similar to methyl anthranilate but with different ester group, used in similar applications.
Phenyl anthranilate: An ester with a phenyl group, used in various chemical syntheses.
Uniqueness
(Z)-3,7-Dimethylocta-2,6-dienyl anthranilate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
67859-99-8 |
---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-aminobenzoate |
InChI |
InChI=1S/C17H23NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-11H,6,8,12,18H2,1-3H3/b14-11+ |
InChI Key |
QLRICECRKJGSKQ-SDNWHVSQSA-N |
SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1N)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C |
67859-99-8 | |
Origin of Product |
United States |
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